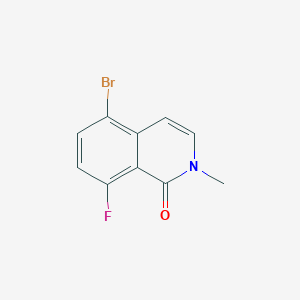
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. This particular compound features a thiazole ring substituted with an ethyl ester group at the 4-position and a 2,5-dichlorophenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate typically involves the condensation of 2,5-dichlorobenzaldehyde with thioamide in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Cyclization: Involves the formation of the thiazole ring
Esterification: Using ethyl chloroformate or ethyl bromoacetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the ester group to an alcohol
Substitution: Electrophilic and nucleophilic substitution reactions at the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of halogenated thiazole derivatives
Applications De Recherche Scientifique
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes
Pathways: Inhibition of specific enzymes or receptors, leading to the modulation of biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-Chlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2,4-Dichlorophenyl)thiazole-4-carboxylate
- Ethyl 2-(2,5-Dimethylphenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H9Cl2NO2S |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
Clé InChI |
OSRKUMJJJQMUEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)
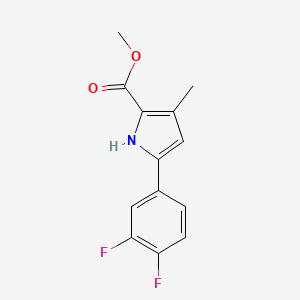
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)

![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)
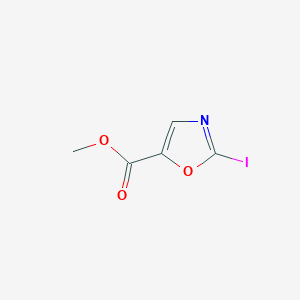

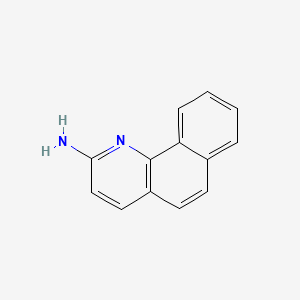
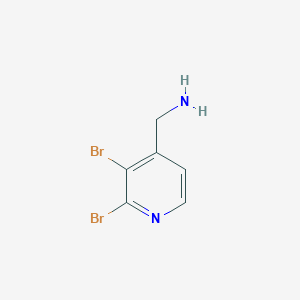
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)

